molecular formula C16H28N2O2S B11072797 2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane

2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane

Cat. No.: B11072797
M. Wt: 312.5 g/mol
InChI Key: AISSRCQTANXUHV-UHFFFAOYSA-N
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Description

4-(6-MORPHOLINO-9-THIABICYCLO[331]NON-2-YL)MORPHOLINE is a complex organic compound featuring a morpholine ring and a thiabicyclo[331]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE typically involves multi-step organic reactions. One common approach is the reaction of morpholine with a suitable bicyclo[3.3.1]nonane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and bicyclo[3.3.1]nonane analogs. Examples include:

Uniqueness

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE is unique due to its combination of a morpholine ring and a thiabicyclo[3.3.1]nonane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H28N2O2S

Molecular Weight

312.5 g/mol

IUPAC Name

4-(6-morpholin-4-yl-9-thiabicyclo[3.3.1]nonan-2-yl)morpholine

InChI

InChI=1S/C16H28N2O2S/c1-3-15-14(18-7-11-20-12-8-18)2-4-16(21-15)13(1)17-5-9-19-10-6-17/h13-16H,1-12H2

InChI Key

AISSRCQTANXUHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(C1N3CCOCC3)S2)N4CCOCC4

Origin of Product

United States

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